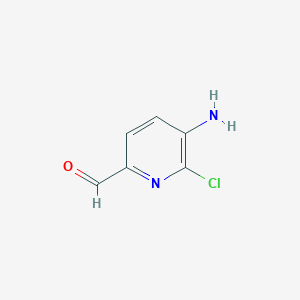

5-Amino-6-chloropyridine-2-carbaldehyde

Description

Overview of Pyridine (B92270) Derivatives as Chemical Scaffolds

Pyridine, a heterocyclic organic compound, and its derivatives are fundamental building blocks in medicinal chemistry and materials science. cdnsciencepub.comresearchgate.net The pyridine ring is a common feature in a vast number of natural products, including vitamins and alkaloids, as well as in a significant portion of FDA-approved pharmaceuticals. nih.gov This prevalence is due to the pyridine unit's ability to act as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. cdnsciencepub.com

The nitrogen atom in the pyridine ring imparts unique properties, such as basicity, polarity, and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological systems. rsc.org These characteristics make pyridine derivatives highly sought after in drug discovery for creating compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov

Significance of the Aldehyde Functional Group in Pyridine Chemistry

The presence of an aldehyde (-CHO) functional group on a pyridine ring dramatically increases its synthetic versatility. The aldehyde group is highly reactive and serves as a key intermediate in a multitude of chemical transformations. It is particularly susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

A common reaction involving pyridine carbaldehydes is the formation of Schiff bases through condensation with primary amines. These resulting iminopyridine compounds are important ligands in coordination chemistry. nih.gov Furthermore, the aldehyde group is a crucial precursor for the synthesis of more complex heterocyclic systems. It can participate in various cyclocondensation reactions to build fused ring systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant interest in pharmaceutical research. nih.govmdpi.comnih.gov The aldehyde's electrophilic nature is also harnessed in the design of targeted covalent inhibitors in medicinal chemistry, for instance, in the development of kinase inhibitors. nih.gov

Contextualization of 5-Amino-6-chloropyridine-2-carbaldehyde within Pyridine Heterocycle Research

This compound is a trifunctional pyridine derivative, meaning it possesses three distinct reactive sites: an amino group (-NH2), a chloro group (-Cl), and a carbaldehyde group (-CHO). This combination of functional groups makes it a highly valuable and versatile building block in organic synthesis.

Each functional group offers a handle for specific chemical modifications. The carbaldehyde group, as discussed, is a key site for forming new bonds and constructing larger molecular architectures. The amino group is a nucleophilic site and a precursor for creating fused nitrogen-containing heterocyclic rings. researchgate.netmdpi.com The chloro group can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups.

Given the reactivity of its constituent parts, this compound is well-positioned as an intermediate for the synthesis of complex, fused heterocyclic systems with potential biological activity. For example, the amino and carbaldehyde groups can be utilized in condensation reactions to form fused pyrimidine (B1678525) rings, leading to pyrido[2,3-d]pyrimidine (B1209978) scaffolds. nih.govnih.gov These scaffolds are known to be core structures in molecules with potent cytotoxicity and kinase inhibitory activity. rsc.org Similarly, the aldehyde can react with hydrazines to build a fused pyrazole (B372694) ring, forming pyrazolo[3,4-b]pyridine structures, which have been investigated for applications in Alzheimer's disease research and as antimicrobial agents. nih.govmdpi.com

The presence of the chlorine atom provides an additional point of diversification, allowing for the fine-tuning of the molecule's electronic and steric properties, which is a critical aspect of modern drug discovery. nih.gov Therefore, this compound is not just a simple chemical compound but a strategic starting material for accessing a rich variety of complex molecules with potential applications in medicinal chemistry and beyond.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1211591-39-7 |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| Appearance | Powder |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCUWAWLZNPTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Derivatization Pathways of 5 Amino 6 Chloropyridine 2 Carbaldehyde

Reactions of the Carbaldehyde Functional Group

The aldehyde group at the C-2 position of the pyridine (B92270) ring is a primary site for electrophilic reactions, readily undergoing nucleophilic attack. This reactivity is central to many synthetic applications, allowing for the construction of more complex molecular architectures.

Formation of Schiff Bases and Imines via Condensation

A fundamental reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. researchgate.net The formation of Schiff bases is a versatile method for creating new C-N bonds and is widely employed in the synthesis of ligands for coordination chemistry and various biologically active molecules. nih.govajol.info The reaction of 5-Amino-6-chloropyridine-2-carbaldehyde with various primary amines typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid. nih.gov A similar condensation pathway has been observed with related heterocyclic aldehydes, such as 5-aminothieno[2,3-c]pyridazine-6-carbaldehyde, which reacts with aliphatic primary amines to form complex bicyclic derivatives. rsc.org

| Primary Amine Reactant | Product (Schiff Base/Imine) | Typical Reaction Conditions |

|---|---|---|

| Aniline | N-((5-amino-6-chloropyridin-2-yl)methylene)aniline | Ethanol, reflux, catalytic acetic acid |

| Benzylamine | N-((5-amino-6-chloropyridin-2-yl)methylene)-1-phenylmethanamine | Methanol, room temperature |

| Ethanolamine | 2-(((5-amino-6-chloropyridin-2-yl)methylene)amino)ethanol | Ethanol, reflux |

Oxidation Reactions to Pyridine Carboxylic Acids

The carbaldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of picolinic acid derivatives. The product of this reaction is 5-Amino-6-chloropyridine-2-carboxylic acid. clearsynth.combiosynth.com Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed to effect this conversion. The reaction conditions must be carefully controlled to avoid potential side reactions, such as the oxidation of the amino group.

| Reactant | Oxidizing Agent | Product | Typical Reaction Conditions |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 5-Amino-6-chloropyridine-2-carboxylic acid | Aqueous basic solution, followed by acidification |

| This compound | Silver(I) Oxide (Ag₂O) | 5-Amino-6-chloropyridine-2-carboxylic acid | Aqueous ammonia (B1221849) (Tollens' reagent) |

Reduction Reactions to Pyridine Carbinols

Reduction of the carbaldehyde functional group yields the corresponding primary alcohol, a pyridine carbinol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. Sodium borohydride is a milder reagent and is often preferred for its selectivity, typically reducing aldehydes and ketones without affecting other functional groups. The expected product from the reduction of this compound is (5-Amino-6-chloropyridin-2-yl)methanol. The existence of the related compound (5-aminopyridin-2-yl)methanol (B1592449) is documented, suggesting the feasibility of this reaction. nih.gov

| Reactant | Reducing Agent | Product | Typical Reaction Conditions |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (5-Amino-6-chloropyridin-2-yl)methanol | Methanol or Ethanol, 0 °C to room temperature |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (5-Amino-6-chloropyridin-2-yl)methanol | Anhydrous THF or Diethyl ether, followed by aqueous workup |

Knoevenagel Condensation and Related Carbonyl Reactivity

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org The carbaldehyde group of this compound can react with compounds containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate. wikipedia.org The reaction is typically catalyzed by a mild base like piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govorientjchem.org The initial step is a nucleophilic addition to the carbonyl group, which is followed by a dehydration step to produce a new C=C double bond. researchgate.net This reaction is highly valuable for synthesizing functionalized alkenes, which are precursors to various heterocyclic systems. mdpi.comnih.gov

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 2-((5-amino-6-chloropyridin-2-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ammonium (B1175870) acetate (B1210297) | Ethyl 2-cyano-3-(5-amino-6-chloropyridin-2-yl)acrylate |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((5-amino-6-chloropyridin-2-yl)methylene)malonate |

| Barbituric acid | DABCO | 5-((5-amino-6-chloropyridin-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Reactivity of the Amino Substituent

The amino group at the C-5 position is a key nucleophilic center and can participate in a range of reactions, most notably those involving acylation to form amides.

Amination and Amide Formation Reactions

The primary amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides. ajchem-a.com This reaction results in the formation of an amide bond, yielding N-(6-chloro-2-formylpyridin-5-yl)amide derivatives. The reaction is typically carried out in the presence of a base, such as pyridine or diisopropylethylamine (DIPEA), which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov Microwave-assisted methods have also been developed for the efficient acylation of similar aminopyridine systems. nih.gov This derivatization is useful for modifying the electronic properties of the pyridine ring and for introducing a wide array of functional groups.

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl chloride | Pyridine | N-(6-chloro-2-formylpyridin-5-yl)acetamide |

| Benzoyl chloride | Triethylamine (B128534) | N-(6-chloro-2-formylpyridin-5-yl)benzamide |

| Acetic anhydride (B1165640) | Pyridine | N-(6-chloro-2-formylpyridin-5-yl)acetamide |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Pyridine | 4-benzoyl-N-(6-chloro-2-formylpyridin-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamide nih.gov |

Role of the Amino Group in Directed Functionalizations

The amino group at the C-5 position of this compound is a pivotal functional handle that significantly influences the molecule's reactivity and directs subsequent chemical modifications. Its primary roles are twofold: acting as a nucleophilic center and as a directing group that can modulate the electronic properties of the pyridine ring.

The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to participate in a variety of reactions, including acylation, alkylation, and condensation. More significantly in the context of advanced organic synthesis, amino groups are instrumental as directing groups in palladium-catalyzed C–H functionalization. researchgate.netacs.org Bidentate directing groups, often derived from amines, are recognized as one of the most efficient strategies for site-selective C–H activation and functionalization of organic compounds. acs.org While specific studies on the directing capabilities of the amino group in this compound are not extensively detailed, analogous systems show that such groups can direct metal catalysts to activate adjacent C-H bonds for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net This strategy allows for the late-stage modification of complex molecules, a highly sought-after capability in medicinal chemistry. acs.org

Furthermore, the amino group is the essential precursor for diazotization reactions, which opens up pathways for transformations such as the Sandmeyer reaction, enabling its conversion into a range of other functional groups.

Transformations Involving the Halogen Substituent

The chlorine atom at the C-6 position is another key site for molecular derivatization. Its reactivity is characteristic of halogens on electron-deficient aromatic rings, making it a suitable leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Ring

The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing carbaldehyde group at the C-2 position (para to the chlorine). The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group to restore aromaticity. organic-chemistry.orgorganic-chemistry.org

A wide array of nucleophiles can displace the chlorine atom on similar chloropyridine and chloroazine frameworks. bio-conferences.org Reactions with amines, alkoxides, and thiolates proceed to yield the corresponding substituted pyridines. For instance, studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that it readily undergoes SNAr with amines and alkoxides under mild conditions. mdpi.com This suggests that this compound can be functionalized with various nucleophiles at the C-6 position.

| Nucleophile | Reagent Example | Product Type | Potential Conditions |

|---|---|---|---|

| Amine | Morpholine | 6-Morpholinyl-5-aminopyridine-2-carbaldehyde | Base (e.g., K₂CO₃), DMF, Heat |

| Alkoxide | Sodium Methoxide | 5-Amino-6-methoxypyridine-2-carbaldehyde | Methanol, Room Temperature or Heat |

| Thiolate | Sodium Thiophenoxide | 5-Amino-6-(phenylthio)pyridine-2-carbaldehyde | Polar aprotic solvent (e.g., DMF) |

| Hydrazide | Hydrazine (B178648) Hydrate | 5-Amino-6-hydrazinylpyridine-2-carbaldehyde | Ethanol, Reflux |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. This reaction couples an organic halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The chloro substituent on this compound serves as the halide component. The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is highly versatile, with a broad substrate scope. The related compound, 5-amino-2-chloropyridine (B41692), is known to undergo this reaction with arylboronic acids. This indicates that this compound can be arylated at the C-6 position, providing access to a diverse range of biaryl structures.

| Boronic Acid | Expected Product | Typical Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | 5-Amino-6-phenylpyridine-2-carbaldehyde | Pd(PPh₃)₄ / Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 5-Amino-6-(4-methoxyphenyl)pyridine-2-carbaldehyde | Pd(dppf)Cl₂ / K₂CO₃ |

| Thiophene-2-boronic acid | 5-Amino-6-(thiophen-2-yl)pyridine-2-carbaldehyde | Pd(OAc)₂ with SPhos / K₃PO₄ |

| 2,6-Dimethylphenylboronic acid | 5-Amino-6-(2,6-dimethylphenyl)pyridine-2-carbaldehyde | Bulky phosphine (B1218219) ligand catalysts (e.g., XPhos) |

Sandmeyer Reactions for Halogen Interconversion

The Sandmeyer reaction is a classic transformation that converts an aryl amino group into a halide (or other functional groups) via a diazonium salt intermediate. This reaction typically involves treating the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt, which is then decomposed by a copper(I) halide to install the corresponding halogen.

For this compound, the amino group can be targeted by this reaction. A notable application is not just the replacement of the amino group but also a concurrent halogen interconversion. For example, the related 5-amino-2-chloropyridine can undergo a reaction to yield 2,5-dibromopyridine. This suggests a powerful method where the amino group at C-5 can be converted to a bromine atom while simultaneously exchanging the chlorine at C-6 for a bromine atom under specific Sandmeyer conditions, leading to a di-halogenated pyridine derivative. However, the strongly acidic and oxidizing conditions required can limit its applicability with sensitive substrates.

Cyclization and Heterocyclic Scaffold Construction Utilizing this compound

The multifunctional nature of this compound makes it an excellent building block for the synthesis of fused heterocyclic systems. The strategically positioned aldehyde, amino, and chloro groups can participate in intramolecular or tandem reactions to construct complex molecular architectures.

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Pyrazolo[3,4-b]pyridine Frameworks

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry. The most prevalent and direct synthetic routes, such as the Tschitschibabin reaction, involve the cyclocondensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or equivalent synthons. Other modern methods, including multicomponent reactions and various metal-catalyzed cyclizations, also predominantly rely on a 2-aminopyridine as the key starting material.

This compound is a 5-aminopyridine derivative. Consequently, it cannot directly undergo the standard cyclization reactions to form the imidazo[1,2-a]pyridine core, which requires the amino group to be at the C-2 position to enable the necessary bond formations with the pyridine ring nitrogen. The construction of an imidazo[1,2-a]pyridine framework starting from this specific molecule would necessitate a multi-step synthetic sequence to first transform it into a suitable 2-aminopyridine precursor, a process that falls outside the direct utilization of the starting material's inherent reactivity for this scaffold.

Pyrazolo[3,4-b]pyridines: In contrast, the pyrazolo[3,4-b]pyridine framework is readily accessible from this compound. A well-established strategy for constructing this heterocyclic system involves the reaction of an ortho-halo-carbonyl compound with a hydrazine derivative.

The synthetic pathway proceeds via a two-step, one-pot sequence:

Condensation: The aldehyde group at C-2 reacts with hydrazine (or a substituted hydrazine) to form the corresponding hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, displacing the chlorine atom at the adjacent C-6 position through an SNAr reaction. This cyclization step forms the pyrazole (B372694) ring fused to the pyridine core.

This powerful and convergent strategy allows for the synthesis of a wide variety of substituted pyrazolo[3,4-b]pyridines by simply varying the hydrazine reactant, making this compound a valuable precursor for this important class of heterocycles.

Formation of Pyrimidine (B1678525) Derivatives and Related Heterocycles

The inherent functionality of this compound, specifically the ortho-relationship between the amino and aldehyde groups, makes it an ideal precursor for the synthesis of pyrido[2,3-d]pyrimidines. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets.

The formation of the pyrimidine ring typically proceeds via a condensation reaction between the 2-aminopyridine-6-carbaldehyde moiety and a suitable three-atom component, which provides the remaining atoms necessary to construct the six-membered pyrimidine ring. Reagents such as urea (B33335), thiourea, guanidine (B92328), and amidines are commonly employed for this purpose. The reaction mechanism generally involves an initial condensation between the aldehyde group and one of the amino groups of the reagent, followed by an intramolecular cyclization and subsequent aromatization, often through the elimination of a small molecule like water or ammonia.

For instance, the reaction of 2-amino-3-cyanopyridines with reagents like carbon disulfide, thiourea, and urea has been shown to produce 5,7-disubstituted pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net By analogy, this compound is expected to react similarly. The condensation with guanidine, for example, would likely proceed through the initial formation of an imine with the carbaldehyde, followed by nucleophilic attack of the endocyclic pyridine nitrogen or the exocyclic amino group onto the guanidine carbon, leading to the fused pyrimidine ring.

The general synthetic approach is outlined below:

Reaction Scheme: Synthesis of Pyrido[2,3-d]pyrimidines

[this compound] + [N-C-N building block] → [Pyrido[2,3-d]pyrimidine derivative]

A variety of substituents can be introduced into the resulting pyrido[2,3-d]pyrimidine system depending on the choice of the condensation partner. The table below illustrates potential products from the reaction of this compound with various common reagents.

| Reagent | Resulting Heterocycle Substructure | Potential Product Name |

| Guanidine | 2-Amino-pyrido[2,3-d]pyrimidine | 2-Amino-8-chloro-pyrido[2,3-d]pyrimidine |

| Urea | Pyrido[2,3-d]pyrimidin-2(1H)-one | 8-Chloro-pyrido[2,3-d]pyrimidin-2(1H)-one |

| Thiourea | Pyrido[2,3-d]pyrimidine-2(1H)-thione | 8-Chloro-pyrido[2,3-d]pyrimidine-2(1H)-thione |

| Acetamidine | 2-Methyl-pyrido[2,3-d]pyrimidine | 8-Chloro-2-methyl-pyrido[2,3-d]pyrimidine |

Applications in Multi-Component Reactions (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR that is used to synthesize imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines. nih.govnih.gov This reaction typically involves the condensation of a 2-aminoazine (like a 2-aminopyridine), an aldehyde, and an isocyanide.

Given its 2-aminopyridine core, this compound is a prime candidate for participation in the GBB reaction. The presence of both an amino group and an aldehyde group on the same molecule opens up intriguing possibilities. In a standard intermolecular GBB reaction, the 2-amino group of this compound would react with an external aldehyde and an isocyanide. The electron-withdrawing nature of the chloro and carbaldehyde substituents may influence the reactivity of the aminopyridine nitrogen atoms. It has been noted that electron-withdrawing groups, particularly halogens, can sometimes increase the yield of GBB reactions. researchgate.net

The general scheme for the GBB reaction involving a substituted 2-aminopyridine is as follows:

Reaction Scheme: Groebke–Blackburn–Bienaymé Reaction

[2-Aminopyridine derivative] + [Aldehyde] + [Isocyanide] → [Imidazo[1,2-a]pyridine derivative]

In the context of this compound, the reaction with various aldehydes and isocyanides would lead to a library of substituted imidazo[1,2-a]pyridines. The table below provides examples of potential products.

| Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Potential Product Name |

| Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-5-amino-6-chloro-2-(phenyl)imidazo[1,2-a]pyridine-3-amine |

| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 5-Amino-6-chloro-N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-amine |

| Formaldehyde | Benzyl isocyanide | N-Benzyl-5-amino-6-chloroimidazo[1,2-a]pyridine-3-amine |

An interesting, albeit less common, possibility is the potential for an intramolecular GBB-type reaction, where the aldehyde functionality already present in the molecule reacts with the amino group and an external isocyanide. However, the standard GBB reaction mechanism involves the formation of an imine between the 2-aminopyridine and an external aldehyde as the first step, making the intermolecular pathway more probable.

The utility of this compound as a building block in both cyclization reactions to form fused pyrimidines and in multi-component reactions like the GBB highlights its significance in the synthesis of diverse and potentially biologically active heterocyclic compounds.

Advanced Analytical Techniques for Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 5-Amino-6-chloropyridine-2-carbaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the amino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing aldehyde and chloro groups, and the electron-donating amino group.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong electron-withdrawing nature of the carbonyl group. For the parent compound, pyridine-2-carbaldehyde, this proton signal is observed around δ 10.09 ppm. chemicalbook.com

The two protons on the pyridine ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. Their exact chemical shifts would be a result of the combined electronic influences of the adjacent substituents. The protons of the primary amine (-NH₂) typically appear as a broad singlet, and its chemical shift can be variable (δ 5.0-8.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 – 10.5 | Singlet (s) |

| Pyridine H-3 | 7.5 – 8.0 | Doublet (d) |

| Pyridine H-4 | 7.0 – 7.5 | Doublet (d) |

| -NH₂ | 5.0 – 8.0 (broad) | Singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, expected to resonate in the δ 190-200 ppm range. researchgate.netlibretexts.org The five carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the three substituents.

In unsubstituted pyridine, the carbon atoms resonate at approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) ppm. testbook.com For this compound, the shifts will be modified:

C-2: Attached to the electron-withdrawing aldehyde group, its resonance will be downfield.

C-3 and C-4: These carbons will be influenced by their proximity to the various functional groups.

C-5: Directly bonded to the electron-donating amino group, this carbon is expected to be shifted upfield.

C-6: Attached to the electronegative chlorine atom, this carbon will be significantly deshielded and shifted downfield.

Based on data from similar compounds like 2-amino-5-chloropyridine (B124133) and pyridine-2-carbaldehyde, a predicted spectrum can be constructed. chemicalbook.comchemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 190 – 200 |

| C-2 | 150 – 155 |

| C-3 | 120 – 125 |

| C-4 | 135 – 140 |

| C-5 | 145 – 150 |

| C-6 | 140 – 145 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. A cross-peak between the signals for H-3 and H-4 would confirm their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-3 and H-4 to their corresponding ¹³C signals (C-3 and C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular framework. Expected key correlations would include the aldehyde proton (CHO) to the C-2 carbon, and the H-3 proton to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlation information that can help determine the preferred conformation of the molecule, particularly the orientation of the aldehyde group relative to the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Analysis of the related compound 2-amino-5-chloropyridine shows characteristic N-H stretching vibrations, aromatic C-H stretching, and pyridine ring vibrations. nih.govresearchgate.netcore.ac.uk Combining this with known frequencies for aromatic aldehydes allows for a detailed prediction. chemicalbook.comvscht.cz

N-H Stretching: The amino group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehyde C-H stretch is expected to produce one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1690-1715 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring (C=C and C=N bonds) will produce a series of bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically appears around 1600-1650 cm⁻¹.

C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 – 3500 | Medium |

| Aromatic C-H Stretch | 3000 – 3100 | Medium-Weak |

| Aldehyde C-H Stretch | ~2720, ~2820 | Weak |

| C=O Stretch (Aldehyde) | 1690 – 1715 | Strong |

| N-H Bend (Scissoring) | 1600 – 1650 | Medium |

| C=C / C=N Ring Stretches | 1400 – 1600 | Medium-Strong |

| C-Cl Stretch | 600 – 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Acetal (B89532) Formation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The substituted pyridine ring in this compound contains π-electrons and non-bonding electrons (on the nitrogen and oxygen atoms), making it a chromophore that absorbs UV light. The spectrum is expected to show absorptions corresponding to π → π* (pi to pi-antibonding) and n → π* (non-bonding to pi-antibonding) transitions. The combination of the pyridine ring with the amino, chloro, and aldehyde substituents will influence the exact wavelength of maximum absorption (λ_max).

UV-Vis spectroscopy can also be a valuable tool for monitoring chemical reactions. In the study of acetal formation, where the aldehyde reacts with an alcohol to form an acetal, the technique can be used to follow the reaction progress. The aldehyde's carbonyl group has a characteristic n → π* electronic transition. As the reaction proceeds and the aldehyde is converted to an acetal, the carbonyl group is eliminated. This results in the disappearance of the corresponding n → π* absorption band in the UV-Vis spectrum, allowing for kinetic analysis of the reaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₆H₅ClN₂O. Its calculated monoisotopic mass is 156.0090 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 156. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 158 with about one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for related aromatic aldehydes and chlorinated pyridines include:

Loss of CO: A fragment ion corresponding to [M-CO]⁺˙ at m/z 128 is likely.

Loss of Cl: A peak corresponding to the loss of a chlorine radical [M-Cl]⁺ at m/z 121 may be observed.

Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide, resulting in a fragment at [M-HCN]⁺˙ or subsequent fragments. The fragmentation of the related 2-amino-5-chloropyridine shows a base peak at m/z 129.2, corresponding to its molecular ion. researchgate.net

Chromatographic Methods for Purity and Separation

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to ensure sample purity and to isolate the compound from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative method to monitor the progress of chemical reactions, identify compounds, and assess the purity of a sample. slideshare.net In the context of synthesizing substituted pyridines, TLC is routinely used to track the conversion of reactants to products. mdpi.comnih.gov

The separation principle relies on the differential partitioning of the compound between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or solvent mixture). For a polar compound like this compound, a polar stationary phase such as silica gel is appropriate. The mobile phase is typically a less polar organic solvent mixture, for instance, a combination of ethyl acetate (B1210297) and hexanes. nih.gov

During development, the mobile phase ascends the plate via capillary action. Compounds with weaker interactions with the stationary phase and higher solubility in the mobile phase travel further up the plate. The position of the compound is visualized, often under UV light, and quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. slideshare.net This value is characteristic for a specific compound in a given solvent system and can be compared to a reference standard. In the synthesis of related pyridine-2-carbaldehyde complexes, TLC is the standard method used to evaluate reaction progress. nih.gov

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

For the purification of larger quantities, Column Chromatography is employed. This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase (e.g., silica gel), and the crude product mixture is applied to the top. The mobile phase, or eluent, is then passed through the column, and fractions are collected as they exit. For substituted pyridines, purification by flash column chromatography using a gradient of ethyl acetate in hexanes is a common procedure. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced form of liquid chromatography that provides high-resolution separations for both qualitative and quantitative analysis. While specific HPLC methods for this compound are not prominently published, methods developed for the closely related and potential genotoxic impurity, 5-amino-2-chloropyridine (B41692), are highly indicative of suitable conditions. These methods typically utilize reverse-phase chromatography.

In a representative method, separation is achieved on a C18 column with a mobile phase consisting of a mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance, such as 254 nm. researchgate.net Such methods are validated for accuracy, precision, and linearity, demonstrating their suitability for sensitive analysis. researchgate.net

| Parameter | Method 1 (for 5-Amino-2-chloropyridine) | Method 2 (for 2-Amino-5-chloropyridine) |

|---|---|---|

| Stationary Phase / Column | C18 (150 x 4.6 mm, 2.7 µm) | Newcrom R1 |

| Mobile Phase | Water (pH 3 with H₃PO₄) : Methanol (50:50 v/v) | Acetonitrile (MeCN) and water with phosphoric acid |

| Flow Rate | 0.7 mL/min | - |

| Detection | UV at 254 nm | - |

| Column Temperature | 40 °C | - |

| Injection Volume | 10 µL | - |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The purity of the related compound, 2-amino-5-chloropyridine, has been determined by vapor phase chromatographic analysis (GC). google.com However, the direct analysis of this compound can be challenging due to the polarity of the amino group and the high reactivity of the aldehyde group, which can lead to thermal degradation or unwanted reactions in the hot injector port. und.edu

To overcome these issues, derivatization is often necessary. The active hydrogens on the amino group and the carbonyl group can be converted into more stable and volatile derivatives. A common approach for compounds with amine and aldehyde/hydroxyl functionalities is silylation, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.govresearchgate.net This process replaces active protons with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability, making it amenable to GC analysis. nih.gov

Another strategy involves the derivatization of the aldehyde group into a Schiff base using reagents like 3-aminopyridine (B143674), which yields derivatives suitable for GC-MS analysis and structural elucidation. acs.org The analysis is typically performed on a capillary column, such as a DB-5MS (5% diphenyl, 95% dimethylsiloxane), coupled with a mass spectrometer (MS) for detection and identification. chromatographyonline.com

Advanced Detection and Characterization Techniques

Beyond standard chromatographic methods, advanced techniques provide deeper insights into the compound's structure, trace-level detection, and solid-state conformation.

Ion Mobility Spectrometry (IMS) and Photoionization Detection (PID) for Trace Analysis

Ion Mobility Spectrometry (IMS) is a highly sensitive analytical technique that separates ions in the gas phase based on their size, shape, and charge. chemrxiv.org It is particularly useful for the rapid, real-time detection of trace levels of substances. tuiasi.ro For pyridine and its derivatives, IMS has demonstrated extreme sensitivity, capable of detecting concentrations in the parts-per-billion (ppb) range. researchgate.nettuiasi.ro

While direct experimental IMS data for this compound is not available, computational methods can predict its collision cross-section (CCS), a key IMS parameter that reflects the ion's rotational average area. Predicted CCS values for various adducts of the target compound provide a theoretical basis for its detection and characterization by IMS-MS. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.01631 | 126.8 |

| [M+Na]⁺ | 178.99825 | 137.6 |

| [M+K]⁺ | 194.97219 | 133.8 |

| [M+NH₄]⁺ | 174.04285 | 147.2 |

| [M-H]⁻ | 155.00175 | 129.3 |

| [M]⁺ | 156.00848 | 127.7 |

Photoionization Detection (PID) is another sensitive detection method often coupled with IMS. A PID uses high-energy photons, typically in the vacuum ultraviolet (VUV) range, to ionize gas-phase molecules without fragmenting them, making it an excellent tool for the trace analysis of pyridine-containing compounds. tuiasi.ro

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been publicly reported, analysis of closely related aminopyridine derivatives provides a clear example of the data obtained from an XRD experiment. For instance, the crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate (B79767) has been determined, revealing detailed structural parameters. researchgate.netresearchgate.net Such studies confirm the planar nature of the pyridine ring and detail the hydrogen bonding networks that stabilize the crystal lattice. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇ClN₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2699(5) |

| b (Å) | 12.5329(6) |

| c (Å) | 7.9536(5) |

| β (°) | 99.472(6) |

| Volume (ų) | 911.44(9) |

| Z (Formula units per cell) | 4 |

| Temperature (K) | 292.98(10) |

Computational and Theoretical Investigations of 5 Amino 6 Chloropyridine 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a molecule's ground-state properties by modeling its electron density.

Geometry Optimization and Conformation Analysis

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 5-Amino-6-chloropyridine-2-carbaldehyde, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. Conformation analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the bond connecting the carbaldehyde group to the pyridine (B92270) ring, to identify the global energy minimum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, FMO analysis would map the distribution of these orbitals and calculate the energy gap to predict its reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. An MEP map of this compound would identify the most likely sites for intermolecular interactions and chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. It is commonly employed to predict and interpret ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. A TD-DFT study on this compound would provide theoretical absorption wavelengths and oscillator strengths, offering insights into its optical properties.

Topological Studies for Intermolecular and Intramolecular Interactions

Topological studies, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Hirshfeld surface analysis, are used to characterize the nature and strength of chemical bonds and non-covalent interactions. These methods analyze the topology of the electron density to locate critical points that define atomic basins, bond paths, and other features. This analysis can distinguish between strong covalent bonds and weaker interactions like hydrogen bonds, halogen bonds, and van der Waals forces, providing a quantitative understanding of the forces that govern the molecule's structure and its interactions with other molecules.

Without specific published research on this compound, the detailed data for these analyses, including bond parameters, orbital energies, and interaction energies, remains undetermined.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, within and between molecules. nih.gov The method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of non-covalent interactions are characterized by low electron density and a low reduced density gradient. nih.gov

NCI plots generate three-dimensional isosurfaces that reveal the spatial location of these interactions. The surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes the nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF)

The Reduced Density Gradient (RDG) is a fundamental scalar field used in NCI analysis to detect non-covalent interactions. researchgate.net By plotting RDG against the electron density multiplied by the sign of λ₂, characteristic spikes appear at low-density values, corresponding to intermolecular interactions. scielo.org.mx This 2D plot provides a quantitative fingerprint of the weak interactions present in the system.

The Electron Localization Function (ELF) is a powerful tool for mapping the electron pair probability in a molecule, providing a clear picture of its electronic structure. wikipedia.org ELF values range from 0 to 1, where high values (approaching 1) correspond to regions with a high probability of finding a localized electron pair, such as in covalent bonds, lone pairs, and atomic cores. wikipedia.org This analysis offers a "faithful visualization of VSEPR theory in action." wikipedia.org

For this compound, an ELF analysis would visually distinguish the different types of chemical bonds and electron pairs:

High ELF values would be found in the regions of the C-C, C-H, C=N, C-N, and C=O covalent bonds, clearly defining the molecular framework.

Distinct localization domains corresponding to the lone pairs on the pyridine nitrogen, the carbonyl oxygen, and the chlorine atom would be visible.

The analysis would also show the separation between core and valence electrons for each atom.

Computational studies on similar substituted pyridine molecules have used ELF to evaluate the distribution of electron density and interpret bonding characteristics. nih.govresearchgate.net

Localized Orbital Locator (LOL) Analysis

The Localized Orbital Locator (LOL) is another function, similar to ELF, used to visualize localized electronic regions. However, LOL is based on the kinetic energy density, and it excels at providing a clear and intuitive picture of chemical bonding and lone pairs. researchgate.netontosight.ai LOL values greater than 0.5 indicate regions where electron localization is significant. researchgate.net

LOL analysis has been successfully applied to characterize bonding in a wide variety of systems, from simple organic molecules to complex transition metal compounds. scilit.comresearcher.life A benchmark study on 4-substituted pyridines demonstrated that LOL topology can effectively reflect changes in the size, density, and energy of the lone pair on the nitrogen atom, correlating with its donor ability. rsc.org

In the context of this compound, LOL analysis would provide detailed insights into how the substituents (-NH₂, -Cl, -CHO) electronically influence the pyridine ring. The analysis would map the covalent bonds and lone pairs, and the parameters of the LOL basins would allow for a quantitative assessment of the electron-donating effect of the amino group and the electron-withdrawing effects of the chloro and carbaldehyde groups on the aromatic system and the nitrogen lone pair.

Computational Studies on Reactivity and Selectivity

Prediction of Reaction Pathways and Transition States

Computational chemistry is a vital tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding selectivity. By using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov The calculated activation energy (the energy difference between the reactant and the transition state) determines the kinetic viability of a reaction step.

While specific pathway predictions for this compound are not detailed in the available literature, computational methods could be applied to explore its synthesis and subsequent reactions. For example, multicomponent reactions are often used to efficiently synthesize substituted 2-aminopyridines. nih.govresearchgate.net A plausible mechanism for such a synthesis involves the initial reaction of precursors to form an intermediate that subsequently undergoes intramolecular cyclization and aromatization to yield the final aminopyridine structure. nih.gov DFT calculations would allow for the verification of this proposed mechanism by:

Optimizing the geometries of all proposed intermediates and transition states.

Calculating the reaction energies and activation barriers for each step.

Explaining observed regioselectivity or stereoselectivity by comparing the activation energies of competing pathways.

Analysis of Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

Energy Gap (ΔE = ELUMO - EHOMO): A measure of chemical stability and reactivity. A smaller gap implies higher reactivity.

Chemical Hardness (η = (ELUMO - EHOMO)/2): Resistance to change in electron distribution. Harder molecules are less reactive.

Chemical Potential (μ = (EHOMO + ELUMO)/2): The escaping tendency of electrons.

Electrophilicity Index (ω = μ²/2η): A measure of the ability of a species to accept electrons.

While specific calculations for this compound are not available, data from a theoretical study on the related 3-Aminopyridine (B143674) molecule can serve as an illustrative example of the insights gained from these descriptors. scirp.org

| Descriptor | Symbol | Formula | Illustrative Value (eV) for 3-Aminopyridine |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.83 |

| LUMO Energy | ELUMO | - | -0.78 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.05 |

| Ionization Potential | IP | -EHOMO | 5.83 |

| Electron Affinity | EA | -ELUMO | 0.78 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.305 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.525 |

| Electrophilicity Index | ω | μ²/2η | 2.163 |

Note: Values are for illustrative purposes, based on calculations for 3-Aminopyridine. scirp.org

For this compound, the presence of electron-withdrawing chloro and carbaldehyde groups alongside the electron-donating amino group would significantly modulate these values, likely resulting in a smaller energy gap and higher electrophilicity compared to unsubstituted aminopyridine.

Molecular Modeling for Ligand-Metal Interactions

Substituted aminopyridines are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms. This compound can act as a chelating or bridging ligand, coordinating to metal centers through its pyridine nitrogen, amino nitrogen, and/or carbonyl oxygen atoms.

Molecular modeling, particularly DFT, is extensively used to study the structure, bonding, and electronic properties of such metal complexes. scirp.orgekb.eg Computational studies on transition metal complexes of 3-aminopyridine and 4-aminopyridine (B3432731) have demonstrated how these methods can predict and rationalize experimental observations. scirp.orgekb.eg

A molecular modeling study of this compound complexed with a metal ion (e.g., Ni²⁺, Cu²⁺, Zn²⁺) would typically involve:

Geometry Optimization: Determining the most stable coordination geometry (e.g., tetrahedral, square planar, octahedral) and predicting bond lengths and angles between the ligand and the metal.

Binding Energy Calculation: Quantifying the strength of the ligand-metal interaction.

Electronic Structure Analysis: Examining the frontier molecular orbitals (HOMO and LUMO) of the complex to understand charge transfer and bonding characteristics. Analysis of the total and deformation density functions can reveal how electron density is redistributed upon complexation. scirp.orgekb.eg

Vibrational Analysis: Calculating theoretical vibrational frequencies (e.g., IR spectra) to help interpret experimental spectra and confirm the coordination mode by identifying shifts in the vibrational bands of the C=N, -NH₂, and C=O groups upon binding to the metal. ekb.eg

Such studies provide fundamental insights into the coordination behavior of the ligand, which is essential for designing new catalysts, functional materials, and metallodrugs. rsc.org

Role As a Versatile Building Block in Advanced Organic Synthesis and Material Science Research

Precursor for Pharmacologically Relevant Scaffolds (Academic Research Focus)

5-Amino-6-chloropyridine-2-carbaldehyde is a valuable starting material in medicinal chemistry for the synthesis of various pharmacologically relevant scaffolds. Its utility stems from the presence of multiple reactive sites—the amino group, the chloro substituent, and the carbaldehyde function—which allow for diverse chemical transformations and the construction of complex molecular architectures.

Research has demonstrated that derivatives of aminopyridine-2-carboxaldehyde, such as thiosemicarbazones, exhibit significant biological activities. For instance, a study on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone revealed their potent inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, making them promising candidates for antineoplastic agents. nih.govnih.gov The synthesis involves the condensation of the pyridine-2-carboxaldehyde derivative with thiosemicarbazide (B42300). Specifically, 5-(alkylamino)pyridine-2-carboxaldehyde thiosemicarbazones have shown potent inhibition of ribonucleotide reductase activity and significant prolongation of the survival time of mice with L1210 leukemia. nih.gov The most active among the synthesized compounds were the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, which were identified as potent inhibitors of ribonucleotide reductase activity. nih.gov

The general synthetic approach to these bioactive molecules often involves the initial protection of the aldehyde group, followed by modification of the amino group, and subsequent condensation with thiosemicarbazide to form the final active compound. nih.gov This strategic functionalization highlights the importance of the aminopyridine carbaldehyde core in developing new therapeutic agents. The 2-amino-pyridine scaffold itself is considered a "privileged scaffold" due to its presence in numerous physiologically and biologically active compounds with applications in treating a range of diseases. researchgate.net

| Compound | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase Inhibitor | IC50 of 1.3 µM | nih.gov |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase Inhibitor | IC50 of 1.0 µM | nih.gov |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase Inhibitor | IC50 of 1.4 µM | nih.gov |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Antineoplastic (L1210 leukemia) | Produced 40% 60-day long-term survivors at 40 mg/kg daily dose. | nih.gov |

Ligand Design for Coordination Chemistry

The structural features of this compound make it an excellent candidate for the design of sophisticated ligands for coordination chemistry. The pyridine (B92270) nitrogen, the amino group, and the aldehyde oxygen can all act as donor atoms for coordination with metal ions.

Synthesis of Schiff Base Ligands from Pyridine Carbaldehydes

A primary route to designing ligands from pyridine carbaldehydes is through the synthesis of Schiff bases. nih.gov These compounds are formed by the condensation reaction between the carbaldehyde group and a primary amine. The resulting imine or azomethine group (-C=N-) introduces an additional coordination site. Schiff base ligands derived from substituted pyridines are widely studied due to their versatile coordination behavior with various transition metals. nih.govresearchgate.net

The synthesis of a Schiff base from this compound would involve reacting it with a suitable primary amine. The choice of the amine allows for the fine-tuning of the electronic and steric properties of the resulting ligand, which in turn influences the properties of the subsequent metal complexes. Schiff bases derived from aminopyridines have been successfully synthesized and characterized, demonstrating their potential as versatile ligands. researchgate.net

Development of Metal Complexes for Catalytic Applications

Schiff base ligands are renowned for their ability to form stable complexes with a wide range of transition metals, and these complexes often exhibit significant catalytic activity. nih.govnih.gov Metal complexes of ligands derived from aminopyridines have been explored as catalysts in various organic transformations.

For example, copper, cobalt, nickel, and manganese complexes containing a 5-amino-o-ethylpyridine-2-carboximidate ligand have been synthesized and shown to be effective catalysts in the Henry reaction, with good catalytic effects observed. ias.ac.in Similarly, chiral Cu(II) and Ni(II) salen complexes, which are a type of Schiff base complex, have been utilized as catalysts in the asymmetric alkylation of amino acids. nih.gov Iron(II) complexes with amino-pyridine ligands have also been investigated for their catalytic activity in atom transfer radical polymerization (ATRP). nsf.gov

The development of metal complexes from Schiff bases of this compound could lead to novel catalysts. The electronic properties imparted by the amino and chloro substituents on the pyridine ring could modulate the catalytic activity and selectivity of the metal center.

| Ligand Type | Metal Ion(s) | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|---|

| 5-Amino-o-ethylpyridine-2-carboximidate | Cu(II), Co(II), Ni(II), Mn(II) | Henry Reaction | Conversion efficiencies higher than 55%. | ias.ac.in |

| Chiral Salen (Schiff Base) | Cu(II), Ni(II) | Asymmetric Alkylation | High chemical yield and asymmetric induction (ee 66–98%). | nih.gov |

| Amino-pyridine | Fe(II) | Styrene Polymerization (ATRP) | Demonstrated ATRP activity, with ligand structure influencing catalyst performance. | nsf.gov |

Synthesis of Novel Heterocyclic Compounds

This compound is a versatile precursor for the synthesis of novel heterocyclic compounds, particularly fused ring systems. The combination of the amino and aldehyde functionalities in a specific arrangement on the pyridine ring allows for various cyclization reactions.

Aminoazoles and related amino-heterocycles are well-established building blocks in diversity-oriented synthesis of fused heterocycles through multicomponent reactions. scienceopen.com For instance, the reaction of salicylaldehydes with active methylene (B1212753) compounds and a nucleophile is a common strategy for synthesizing chromenopyridine scaffolds. nih.gov Similarly, 5-aminopyrazole derivatives are key starting materials for a wide array of bioactive fused heterocycles like pyrazolopyridines and pyrazolopyrimidines. mdpi.com

By analogy, this compound can be expected to participate in similar multicomponent reactions. For example, it could react with compounds containing active methylene groups (e.g., malononitrile (B47326), ethyl cyanoacetate) to construct fused pyridopyrimidine or other related heterocyclic systems. The chlorine atom also provides a handle for further functionalization, such as through nucleophilic aromatic substitution reactions, to build additional complexity into the final heterocyclic product. mdpi.com

Application in Material Science Research (e.g., liquid crystal complexes)

While direct applications of this compound in material science are not extensively documented in the literature, its derivatives, particularly metal complexes of its Schiff bases, hold potential in this field. The incorporation of metal ions into organic ligands can lead to materials with unique optical, magnetic, and electronic properties. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-6-chloropyridine-2-carbaldehyde, and how can intermediates be optimized?

Methodological Answer:

The synthesis typically involves functionalization of pyridine precursors. A plausible route starts with 6-chloropyridine-2-carbaldehyde, followed by regioselective amination at the 5-position. For example:

- Step 1: Bromination or nitration at the 5-position of 6-chloropyridine-2-carbaldehyde, followed by reduction to introduce the amino group.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

- Optimization: Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for higher regioselectivity .

- Validation: Monitor reaction progress using TLC and confirm final product purity via HPLC (>95%) .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Employ a multi-technique approach:

- NMR Spectroscopy:

- ¹H NMR: Look for aldehyde proton resonance at δ ~9.8–10.2 ppm and aromatic protons in δ 6.5–8.5 ppm.

- ¹³C NMR: Confirm the aldehyde carbon at δ ~190–195 ppm and chlorine-induced deshielding in adjacent carbons.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 172.0372 (C₆H₅ClN₂O⁺) .

- IR Spectroscopy: Identify aldehyde C=O stretch at ~1700–1750 cm⁻¹ and N-H stretches (amine) at ~3300–3500 cm⁻¹ .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation from a dichloromethane/methanol mixture to obtain single crystals.

- Data Collection: Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Use SHELXL for structure solution and refinement. Key parameters:

Advanced: What hydrogen-bonding patterns are critical for stabilizing its solid-state structure?

Methodological Answer:

Graph-set analysis (as per Etter’s rules) is essential:

- Primary Motifs: The aldehyde oxygen may act as an acceptor (C=O···H-N), while the amino group serves as a donor (N-H···Cl).

- Dimer Formation: Look for R₂²(8) motifs involving two N-H···O=C interactions.

- Packing Analysis: Use CrystalExplorer to visualize π-π stacking between pyridine rings, which complements hydrogen bonding .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of fine particles.

- Storage: Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the electronic nature of the aldehyde group influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilicity: The aldehyde’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution at the 6-chloro position.

- Catalytic Systems: Use Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C for Suzuki-Miyaura coupling.

- Challenges: Competing reactions at the aldehyde (e.g., aldol condensation) require careful temperature control (<100°C) .

Advanced: How can computational methods predict its potential as a ligand in coordination chemistry?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to identify binding sites (aldehyde O and amino N).

- Molecular Electrostatic Potential (MEP): Map charge distribution to predict metal-ligand interactions (e.g., with Cu²⁺ or Fe³⁺).

- Docking Studies: Simulate binding to metalloenzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.